Cobalt bis(2-ethylhexanoate)

Description

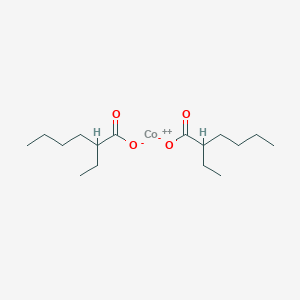

Structure

3D Structure of Parent

Properties

CAS No. |

136-52-7 |

|---|---|

Molecular Formula |

C8H16CoO2 |

Molecular Weight |

203.14 g/mol |

IUPAC Name |

cobalt;2-ethylhexanoic acid |

InChI |

InChI=1S/C8H16O2.Co/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

AAZSASWTJCLJGM-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2] |

Canonical SMILES |

CCCCC(CC)C(=O)O.[Co] |

boiling_point |

Decomposes at approximately 90 deg before boiling if heated in an aluminum crucible under nitrogen |

Color/Form |

Blue liquid Blue-violet mass Purple to dark blue waxy solid at 20 °C |

density |

1.25 at 21.6 °C /OECD Guideline 109 (Density of Liquids and Solids)/ |

melting_point |

Melts in the range between 53-58 °C if heated in an aluminum crucible under nitrogen; melts under decomposition in the range between 64-84 °C if heated in an glass capillary under ai |

Other CAS No. |

136-52-7 |

physical_description |

Liquid |

Pictograms |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Related CAS |

13586-82-8 |

solubility |

In water, 25.05 g/L at 20 °C, pH 6.97 (after 72 hours shaking); 6.3 g/L at 37 °C, pH 6.31-6.54 (after 72 hours shaking) Solubility in water, 40.3 g/L at 20 °C, pH 6.8 /OECD Guideline 105 (Water Solubility)/ |

Synonyms |

2-ethylhexanoic acid cobalt salt cobalt octoate cobalt-2-ethylhexanoate |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Cobalt bis(2-ethylhexanoate) from cobalt salts.

An In-depth Technical Guide to the Synthesis of Cobalt bis(2-ethylhexanoate) from Cobalt Salts

Introduction

Cobalt bis(2-ethylhexanoate), also known as cobalt(II) 2-ethylhexanoate or cobalt octoate, is a highly versatile organometallic compound. It is widely utilized as a catalyst in various industrial processes, including the curing of unsaturated polyester resins, a drier for paints, varnishes, and inks, and as a component in adhesion promoters for rubber. Its high solubility in nonpolar organic solvents, a consequence of the branched alkyl chains of the 2-ethylhexanoate ligand, makes it particularly effective in these applications.

This technical guide provides a comprehensive overview of the primary synthesis routes for cobalt bis(2-ethylhexanoate) starting from common cobalt salts. Detailed experimental protocols, a comparative summary of quantitative data, and a generalized experimental workflow are presented to aid researchers and chemical development professionals in the laboratory-scale synthesis of this important compound.

Synthesis Methodologies from Cobalt Salts

The synthesis of cobalt bis(2-ethylhexanoate) typically involves a metathesis reaction between a water-soluble cobalt salt and a salt of 2-ethylhexanoic acid, or the direct reaction of a cobalt salt with 2-ethylhexanoic acid in the presence of a base. The choice of the cobalt precursor can influence the reaction conditions and the purity of the final product.

From Cobalt(II) Chloride

This method involves the reaction of cobalt(II) chloride with sodium 2-ethylhexanoate. The desired product is then extracted into an organic solvent.

Experimental Protocol:

-

Preparation of Sodium 2-ethylhexanoate: In a reaction vessel, dissolve 2-ethylhexanoic acid in an equal molar amount of aqueous sodium hydroxide solution. Stir the mixture until the acid is completely neutralized.

-

Reaction with Cobalt(II) Chloride: Prepare an aqueous solution of cobalt(II) chloride. Add the cobalt(II) chloride solution dropwise to the sodium 2-ethylhexanoate solution with vigorous stirring. A precipitate of cobalt bis(2-ethylhexanoate) will form.

-

Extraction: Add an immiscible organic solvent, such as toluene or mineral spirits, to the reaction mixture. Stir to dissolve the cobalt bis(2-ethylhexanoate) in the organic phase.

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the aqueous and organic layers to separate. The organic layer, containing the product, will be the upper layer and is typically purple or deep blue.

-

Washing: Wash the organic layer with deionized water to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the final product.

From Cobalt(II) Sulfate

Similar to the chloride route, this method utilizes the reaction between cobalt(II) sulfate and sodium 2-ethylhexanoate.

Experimental Protocol:

-

Preparation of Sodium 2-ethylhexanoate: Follow step 1 as described in section 2.1.

-

Reaction with Cobalt(II) Sulfate: Prepare an aqueous solution of cobalt(II) sulfate. Slowly add this solution to the sodium 2-ethylhexanoate solution while stirring vigorously.

-

Extraction and Purification: Follow steps 3-6 as described in section 2.1 to extract and purify the cobalt bis(2-ethylhexanoate).

From Cobalt(II) Acetate

This method involves the direct reaction of cobalt(II) acetate with 2-ethylhexanoic acid, often in the presence of a high-boiling point solvent to facilitate the removal of the acetic acid byproduct.

Experimental Protocol:

-

Reaction Setup: In a reaction flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus, charge cobalt(II) acetate, 2-ethylhexanoic acid (in slight excess), and a solvent such as toluene.

-

Heating and Reaction: Heat the mixture to reflux. The acetic acid formed during the reaction will be azeotropically removed with the solvent and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the amount of acetic acid collected. The reaction is considered complete when the theoretical amount of acetic acid has been removed.

-

Purification: After cooling, the reaction mixture is typically filtered to remove any unreacted cobalt acetate. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by washing with water and drying.

From Cobalt(II) Hydroxide

The direct reaction of cobalt(II) hydroxide with 2-ethylhexanoic acid provides a straightforward route to the desired product.

Experimental Protocol:

-

Reaction: Suspend cobalt(II) hydroxide in a suitable organic solvent (e.g., toluene). Add a stoichiometric amount of 2-ethylhexanoic acid to the suspension.

-

Heating: Heat the mixture to reflux. The water produced during the neutralization reaction can be removed azeotropically using a Dean-Stark trap.

-

Completion and Work-up: The reaction is complete when the solid cobalt(II) hydroxide has fully reacted and the reaction mixture becomes a clear, deeply colored solution. The solvent is then removed under vacuum to give the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of cobalt bis(2-ethylhexanoate) from various cobalt salts. These values can vary depending on the specific reaction conditions and scale.

| Starting Cobalt Salt | Molar Ratio (Acid/Base:Co Salt) | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Cobalt(II) Chloride | 2.1 : 1 | 25 - 50 | 1 - 2 | > 95 |

| Cobalt(II) Sulfate | 2.1 : 1 | 25 - 50 | 1 - 2 | > 95 |

| Cobalt(II) Acetate | 2.2 : 1 | 110 - 140 | 3 - 6 | > 90 |

| Cobalt(II) Hydroxide | 2.05 : 1 | 110 - 130 | 2 - 4 | > 98 |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of cobalt bis(2-ethylhexanoate) via a metathesis reaction.

Caption: Generalized workflow for the synthesis of Cobalt bis(2-ethylhexanoate).

An In-Depth Technical Guide to Cobalt Bis(2-Ethylhexanoate): Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt bis(2-ethylhexanoate), also known as cobalt(II) 2-ethylhexanoate or cobalt octoate, is an organometallic compound with significant applications in industrial and synthetic chemistry.[1] It consists of a central cobalt(II) ion coordinated to two 2-ethylhexanoate ligands.[2] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its utility for researchers in organic synthesis and materials science.

Molecular Structure and Formula

The chemical formula for cobalt bis(2-ethylhexanoate) is C₁₆H₃₀CoO₄ .[3] Its IUPAC name is cobalt(2+);bis(2-ethylhexanoate).[3] The structure features a central cobalt atom in the +2 oxidation state. It is coordinated by two bidentate 2-ethylhexanoate ligands, which are branched-chain carboxylic acids. The coordination of the carboxylate groups to the cobalt center can lead to the formation of a dimeric structure, where the carboxylate groups bridge two cobalt centers.[4] This structural feature plays a role in its reactivity and catalytic activity.

Key Identifiers:

-

CAS Number: 136-52-7

-

Molecular Weight: 345.34 g/mol

Physicochemical Properties

Cobalt bis(2-ethylhexanoate) is typically a blue to purple viscous liquid.[4] It is highly soluble in nonpolar organic solvents such as mineral spirits and toluene, but insoluble in water.[4] This solubility profile is advantageous for its use in organic media for applications like paint drying and catalysis.

| Property | Value |

| Molecular Formula | C₁₆H₃₀CoO₄ |

| Molecular Weight | 345.34 g/mol |

| Appearance | Blue-purple viscous liquid |

| Density | 1.002 g/mL at 25 °C |

| Boiling Point | 228 °C at 760 mmHg |

| Melting Point | 38 °C |

| Flash Point | 40 °C (closed cup) |

| Solubility | Insoluble in water; soluble in organic solvents |

Experimental Protocols

Synthesis of Cobalt Bis(2-Ethylhexanoate)

Several methods can be employed for the synthesis of cobalt bis(2-ethylhexanoate), including the reaction of a cobalt(II) salt with 2-ethylhexanoic acid and solvothermal processing.[4] A detailed protocol for an electrochemical synthesis is provided below.[5]

Electrochemical Synthesis Protocol [5]

This method utilizes a cobalt anode in a reaction cell containing 2-ethylhexanoic acid.

Materials:

-

2-ethylhexanoic acid (20.0 g, 0.138 mole)

-

Mineral spirits (10.0 g)

-

0.1N Sodium hydroxide solution (40.0 g)

-

Cobalt rod (anode)

-

Platinum foil (cathode)

Procedure:

-

Combine 2-ethylhexanoic acid, mineral spirits, and sodium hydroxide solution in an electrochemical reaction cell.

-

Place the cobalt rod as the anode and the platinum foil as the cathode into the cell.

-

Pass a direct current through the cell. The process is continued until 14,645 coulombs of electricity have been passed.

-

Terminate the electrosynthesis process.

-

Determine the weight of the cobalt consumed in the reaction (approximately 3.68 g, 0.062 mole).

-

Separate the organic phase from the aqueous phase.

-

Dry the organic phase under reduced pressure to yield a violet solution of cobalt bis(2-ethylhexanoate) in mineral spirits.

Applications in Research and Development

Cobalt bis(2-ethylhexanoate) is a versatile compound with numerous applications, primarily stemming from its catalytic activity.

Catalysis in Organic Synthesis

For drug development professionals and organic chemists, cobalt bis(2-ethylhexanoate) serves as a valuable catalyst in a variety of organic transformations.[1] Its high catalytic activity, selectivity, and stability make it a preferred choice for the synthesis of complex molecules and pharmaceutical intermediates.[1]

-

Oxidation Reactions: It is a key precursor for heterogeneous cobalt catalysts, particularly cobalt oxides (CoO and Co₃O₄), which are highly efficient in oxidation reactions.[6] These catalysts are used in the aerobic oxidation of alcohols and hydrocarbons.

-

C-H Activation: Cobalt-catalyzed C-H functionalization has emerged as a powerful tool for constructing C-C and C-Het bonds, offering novel synthetic routes to complex molecules.

-

Polymerization: It is widely used to accelerate the curing of unsaturated polyester resins and as a co-catalyst in other polymerization processes.[4]

Materials Science

In the field of materials science, cobalt bis(2-ethylhexanoate) is utilized as a precursor for the synthesis of advanced materials.

-

Nanocrystal Synthesis: It is employed in the solvothermal synthesis of cobalt oxide (CoO, Co₃O₄) nanocrystals.[4] The parameters of the solvothermal process can be tuned to control the size, shape, and crystal phase of the resulting nanoparticles.

-

Thin Film Deposition: It can be used as a precursor in combustion chemical vapor deposition (CCVD) to deposit thin films of cobalt oxides, which have potential applications in electronics, sensors, and catalysis.[4]

Industrial Applications

The primary industrial use of cobalt bis(2-ethylhexanoate) is as a drying agent, or siccative, in oil-based paints, varnishes, and inks.[2] It catalyzes the oxidative crosslinking of drying oils, which leads to the hardening of the paint film.[2]

Conclusion

Cobalt bis(2-ethylhexanoate) is a compound of significant interest due to its versatile catalytic properties and its role as a precursor in materials synthesis. Its well-defined molecular structure and predictable reactivity make it a valuable tool for researchers in both academic and industrial settings. From facilitating complex organic transformations relevant to drug discovery to enabling the production of advanced nanomaterials, the applications of this cobalt salt continue to expand. This guide has provided a technical overview of its core properties and applications, offering a foundation for its use in further research and development.

References

Cobalt bis(2-ethylhexanoate): A Comprehensive Technical Guide

CAS Number: 136-52-7

This technical guide provides an in-depth overview of Cobalt bis(2-ethylhexanoate), a versatile organometallic compound. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document covers the compound's fundamental properties, synthesis methodologies, key applications with a focus on its catalytic activity, and essential safety information.

Physicochemical and Toxicological Data

Cobalt bis(2-ethylhexanoate), also known as cobalt octoate, is a cobalt salt of 2-ethylhexanoic acid.[1] It is characterized by its deep purple-blue color and its high solubility in non-polar organic solvents.[2] This solubility is a key attribute for its widespread use in various industrial and research applications.[2]

Properties

A summary of the key physicochemical properties of Cobalt bis(2-ethylhexanoate) is presented in the table below.

| Property | Value | References |

| CAS Number | 136-52-7 | [2][3][4] |

| Molecular Formula | C16H30CoO4 | [2][3] |

| Molecular Weight | 345.34 g/mol | [2][3] |

| Appearance | Blue-purple viscous liquid | [2] |

| Density | 1.002 - 1.01 g/mL at 25 °C | [2][3] |

| Boiling Point | 228 °C at 760 mmHg | [2][5] |

| Melting Point | 38 °C | [2][5] |

| Flash Point | 104 °F (40 °C) | [3] |

| Water Solubility | 40.3 g/L at 20 °C | [3] |

| IUPAC Name | cobalt(2+);bis(2-ethylhexanoate) | [4] |

Toxicological Profile

Cobalt bis(2-ethylhexanoate) is classified as a substance that may cause an allergic skin reaction and is suspected of causing genetic defects.[6][7] It may also damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure.[6][7] The oral median lethal dose (LD50) in female Sprague Dawley rats is greater than 2000 mg/kg body weight.[8] It is not considered to be a skin or eye irritant under experimental conditions.[8] Due to its potential health hazards, appropriate personal protective equipment should be used when handling this compound.

Synthesis of Cobalt bis(2-ethylhexanoate)

The synthesis of Cobalt bis(2-ethylhexanoate) can be achieved through several routes, including conventional methods and more advanced electrochemical techniques.

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of Cobalt bis(2-ethylhexanoate), which typically involves the reaction of a cobalt precursor with 2-ethylhexanoic acid or its salt, followed by purification.

A generalized workflow for the synthesis of Cobalt bis(2-ethylhexanoate).

Experimental Protocol: Electrochemical Synthesis

A detailed experimental protocol for the electrochemical synthesis of Cobalt bis(2-ethylhexanoate) is provided below. This method offers an alternative to conventional synthesis routes.[1]

Materials:

-

2-ethylhexanoic acid (20.0 g, 0.138 mol)

-

Mineral spirits (10.0 g)

-

0.1N Sodium hydroxide solution (40.0 g)

-

Cobalt rod (anode)

-

Platinum foil (cathode)

Procedure:

-

A reaction cell is charged with 2-ethylhexanoic acid, mineral spirits, and sodium hydroxide solution.[1]

-

A cobalt rod is used as the anode and a platinum foil as the cathode.[1]

-

A direct current is passed through the cell.[1]

-

After passing 14,645 coulombs of electricity, the electrosynthesis process is terminated.[1]

-

The weight of the cobalt consumed in the reaction is determined (3.68 g, 0.062 mol).[1]

-

The organic phase is separated from the aqueous phase.[1]

-

The organic phase is dried under reduced pressure to yield a violet solution of cobalt octoate in mineral spirits containing 10.1% cobalt.[1]

Applications and Mechanisms of Action

Cobalt bis(2-ethylhexanoate) is a highly versatile compound with numerous applications, primarily stemming from its catalytic activity.[9]

Role as a Paint Drier

One of the most significant applications of Cobalt bis(2-ethylhexanoate) is as a drier in alkyd-based paints and coatings.[9][10] It acts as a primary drier, accelerating the oxidative cross-linking of unsaturated fatty acid chains in the alkyd resin binder.[11][12] This process involves the uptake of atmospheric oxygen and the formation of hydroperoxides, which then decompose to form radicals that initiate polymerization.[11]

The catalytic cycle for this process is illustrated in the following diagram:

The catalytic cycle of Cobalt bis(2-ethylhexanoate) in paint drying.

Catalyst in Polymerization

Cobalt bis(2-ethylhexanoate) also serves as a potent catalyst or accelerator in various polymerization reactions, particularly in the curing of unsaturated polyester resins.[9][13][14] In these systems, it is often used in conjunction with an initiator, such as methyl ethyl ketone peroxide (MEKP).[15] The cobalt compound facilitates the decomposition of the peroxide initiator, generating free radicals that initiate the polymerization and cross-linking of the resin.[14][15]

The initiation and propagation steps of this process are outlined below:

The role of Cobalt bis(2-ethylhexanoate) in curing unsaturated polyester resins.

Other Applications

Beyond its primary roles in coatings and polymers, Cobalt bis(2-ethylhexanoate) finds application in:

-

The synthesis of complex organic molecules and pharmaceutical intermediates. [9]

-

The production of plasticizers for polymers like PVC. [9]

-

As a curing agent in the rubber industry. [9]

-

The synthesis of esters and fatty acid derivatives used in lubricants and surfactants. [9]

-

Heterogeneous catalysis, where it serves as a precursor for cobalt oxide catalysts. [2]

Relevance to Drug Development

While direct applications of Cobalt bis(2-ethylhexanoate) in drug formulations are not prominent, its role as a catalyst in the synthesis of complex organic molecules and pharmaceutical intermediates is of significant interest to drug development professionals.[9] The catalytic properties of cobalt complexes are an active area of research, with studies exploring their potential in various organic transformations that are crucial for the synthesis of novel therapeutic agents. Furthermore, research into the biological activity of cobalt complexes, such as their antifungal properties, highlights the potential for developing new metallodrugs.[16] Studies have also investigated the in vivo effects of novel cobalt(II) complexes, indicating the ongoing exploration of the biological implications of such compounds.[17]

References

- 1. Synthesis routes of Cobalt bis(2-ethylhexanoate) [benchchem.com]

- 2. Cobalt bis(2-ethylhexanoate) | 136-52-7 | Benchchem [benchchem.com]

- 3. Cobalt bis(2-ethylhexanoate) Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Cobalt octoate | C16H30CoO4 | CID 8696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cobalt bis(2-ethylhexanoate) | CAS#:136-52-7 | Chemsrc [chemsrc.com]

- 6. docs.micro-measurements.com [docs.micro-measurements.com]

- 7. buyat.ppg.com [buyat.ppg.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Cobalt bis(2-ethylhexanoate) [dangtongbiological.com]

- 10. COBALT OCTOATE - Ataman Kimya [atamanchemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. Paint Driers | Paints and Coatings [csm.umicore.com]

- 13. nbinno.com [nbinno.com]

- 14. isatis.net [isatis.net]

- 15. stacoat.com [stacoat.com]

- 16. Bis(N‐picolinamido)cobalt(II) Complexes Display Antifungal Activity toward Candida albicans and Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Solubility of Cobalt Bis(2-ethylhexanoate) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cobalt bis(2-ethylhexanoate), also known as cobalt(II) 2-ethylhexanoate or cobalt octoate, is an organometallic compound with significant applications across various industries, notably as a catalyst and drying agent. Its efficacy in these roles is intrinsically linked to its solubility characteristics in organic media. This technical guide provides a comprehensive overview of the solubility of cobalt bis(2-ethylhexanoate) in common organic solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution. For cobalt bis(2-ethylhexanoate), a metal carboxylate, its solubility is primarily dictated by the non-polar nature of the 2-ethylhexanoate ligands, which facilitates its dissolution in organic solvents while rendering it insoluble in water.[1][2][3][4] The branched structure of the alkyl chains in the ligands enhances its compatibility with a wide range of organic media.[3]

Qualitative Solubility Data

While precise quantitative solubility data for cobalt bis(2-ethylhexanoate) in a comprehensive range of organic solvents is not extensively documented in publicly available literature, qualitative assessments and product data sheets consistently report its high solubility in non-polar and moderately polar organic solvents. The compound is widely available commercially as a concentrated solution, often in mineral spirits, indicating its significant solubility in this solvent mixture.[5][6]

For practical laboratory and industrial applications, the following table summarizes the qualitative solubility of cobalt bis(2-ethylhexanoate) in various classes of organic solvents.

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Hydrocarbons | ||

| Aliphatic | Hexane, Mineral Spirits | Soluble[1][5][6][7] |

| Aromatic | Toluene, Xylene | Soluble[8][9] |

| Alcohols | Methanol, Ethanol | Soluble[1][2][9] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble[1][9] |

| Esters | Ethyl Acetate | Soluble[2] |

| Ethers | Diethyl Ether | Soluble[2] |

| Water | Insoluble[1][2][3][4] |

Experimental Protocols for Solubility Determination

The determination of the solubility of cobalt bis(2-ethylhexanoate) can be approached through several well-established experimental methodologies. The choice of method often depends on the required precision, the nature of the solvent, and the available analytical instrumentation. Below are detailed protocols for two common and reliable methods: the gravimetric method and the UV-Visible spectroscopic method.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

-

Sample Preparation: Accurately weigh a sample of cobalt bis(2-ethylhexanoate) that is in excess of its expected solubility.

-

Dissolution: Transfer the weighed sample into a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a thermostatic bath).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is crucial to confirm saturation.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred. This step should be performed while maintaining the temperature of the solution.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

Drying: Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the cobalt bis(2-ethylhexanoate).

-

Weighing: Once all the solvent has been removed and the container has returned to room temperature in a desiccator, weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL).

UV-Visible Spectroscopic Method

This method is particularly useful for colored compounds like cobalt bis(2-ethylhexanoate) and relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of cobalt bis(2-ethylhexanoate) of known concentrations in the chosen organic solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for cobalt bis(2-ethylhexanoate) using a UV-Visible spectrophotometer. The solvent used for the standards should be used as the blank. Plot a calibration curve of absorbance versus concentration.

-

Preparation of Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and separate the clear supernatant.

-

Dilution: Accurately dilute a known volume of the saturated supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is then expressed in the desired units (e.g., mol/L or g/L).

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for determining the solubility of cobalt bis(2-ethylhexanoate) in an organic solvent.

Conclusion

Cobalt bis(2-ethylhexanoate) exhibits excellent solubility in a wide array of common organic solvents, a property that is fundamental to its utility in various chemical processes. While quantitative solubility data is sparse, the qualitative understanding of its solubility profile allows for the appropriate selection of solvents for specific applications. The experimental protocols detailed in this guide provide robust frameworks for researchers and scientists to quantitatively determine the solubility of this compound in solvents of interest, enabling more precise control and optimization of their experimental and manufacturing processes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Cobalt bis(2-ethylhexanoate) | 136-52-7 | Benchchem [benchchem.com]

- 4. Cobalt catalyst – ILT Elżbieta Szymczak – Katalizatory [ilt.com.pl]

- 5. Cobalt(II) 2-ethylhexanoate 65wt. mineral spirits 136-52-7 [sigmaaldrich.com]

- 6. Cobalt bis(2-ethylhexanoate) - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Cobalt Octate Accelerator Manufacturer, Cobalt Octate Accelerator Supplier,Karnataka, India [aryancomposites.com]

- 8. u-pol.com [u-pol.com]

- 9. EP0196783A1 - Cobalt(II) chelates as chain transfer agents in free radical polymerizations - Google Patents [patents.google.com]

Thermal Decomposition of Cobalt bis(2-ethylhexanoate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Cobalt bis(2-ethylhexanoate), also known as cobalt octoate. The information presented herein is curated for professionals in research and development who utilize or study this compound. This document details the decomposition behavior, products, and influencing factors, drawing from specific data on Cobalt bis(2-ethylhexanoate) where available and supplementing with analogous data from other cobalt carboxylates to provide a thorough understanding.

Introduction

Cobalt bis(2-ethylhexanoate) is an organometallic compound widely used as a catalyst, particularly as a drier in paints, coatings, and inks, and as an accelerator for the curing of polyester resins.[1][2][3] Its thermal stability and decomposition characteristics are critical parameters for its application in various chemical processes, including the synthesis of cobalt-based nanomaterials. Understanding the thermal decomposition pathway is essential for controlling reaction kinetics, predicting product formation, and ensuring process safety.

Thermal Decomposition Profile

The thermal decomposition of Cobalt bis(2-ethylhexanoate) is a multi-stage process influenced by the surrounding atmosphere and heating rate. While comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data specifically for this compound are not extensively published, available information indicates its decomposition behavior.

According to available data, Cobalt bis(2-ethylhexanoate) decomposes at approximately 90°C when heated in an aluminum crucible under a nitrogen atmosphere before it reaches its boiling point.[4] In the presence of air, it melts and decomposes in the range of 64-84°C when heated in a glass capillary.[4]

For analogous cobalt carboxylates, such as cobalt acetate, the decomposition typically proceeds through the following stages:

-

Dehydration: If the compound is in a hydrated form, the initial weight loss corresponds to the removal of water molecules. For Cobalt bis(2-ethylhexanoate), which is typically supplied in a non-hydrated form, this step may not be present.

-

Decomposition of the Carboxylate Ligand: Following dehydration (if applicable), the 2-ethylhexanoate ligands decompose. This is the primary decomposition stage and results in the formation of various gaseous byproducts and a solid residue.

-

Formation of Final Product: The solid residue further transforms into the final stable product, which is typically a cobalt oxide (such as CoO or Co₃O₄) in an oxidizing atmosphere (air) or metallic cobalt in an inert or reducing atmosphere (e.g., nitrogen or hydrogen).[5]

Quantitative Decomposition Data

The following tables summarize the key thermal decomposition parameters for Cobalt bis(2-ethylhexanoate) and related cobalt carboxylates for comparative analysis.

Table 1: Thermal Decomposition Data for Cobalt bis(2-ethylhexanoate)

| Parameter | Value | Conditions |

| Decomposition Temperature | ~90 °C | Under Nitrogen Atmosphere[4] |

| Melting/Decomposition Range | 64-84 °C | In Air[4] |

Table 2: Analogous Thermal Decomposition Data for Cobalt(II) Acetate Tetrahydrate

| Decomposition Stage | Temperature Range (°C) | Atmosphere | Weight Loss (%) | Products |

| Dehydration | Room Temperature - 110 °C | Nitrogen | ~30% | Anhydrous Cobalt Acetate, Water[5] |

| Acetate Decomposition | 110 - 275 °C | Nitrogen | Variable | Intermediate Cobalt Oxyacetate[5] |

| Final Decomposition | 275 - 400 °C | Nitrogen | Variable | CoO, Metallic Cobalt[5] |

| Decomposition in Air | >175 °C | Air | Variable | Co₃O₄[5] |

Experimental Protocols

The study of the thermal decomposition of Cobalt bis(2-ethylhexanoate) typically involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of Cobalt bis(2-ethylhexanoate) into an appropriate crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with the desired gas (e.g., high-purity nitrogen or dry air) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert or oxidizing environment.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve can be used to identify the temperatures of decomposition events and the stoichiometry of the reactions. The derivative of the TGA curve (DTG) can be used to determine the temperatures of the maximum rates of decomposition.[6]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: Place a small, accurately weighed sample (typically 2-5 mg) of Cobalt bis(2-ethylhexanoate) into a sealed aluminum or crucible. An empty, sealed crucible is used as a reference.

-

Atmosphere: Purge the sample chamber with the desired gas (e.g., nitrogen or air) at a constant flow rate.

-

Heating Program: Heat the sample and reference crucibles from ambient temperature to a final temperature at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Record the differential heat flow between the sample and the reference. The resulting DSC curve will show endothermic peaks (e.g., for melting) and exothermic peaks (e.g., for decomposition).

Visualizations

The following diagrams illustrate the conceptual workflow for the thermal analysis and the proposed decomposition pathway of Cobalt bis(2-ethylhexanoate).

References

- 1. COBALT OCTOATE 6% - Ataman Kimya [atamanchemicals.com]

- 2. COBALT OCTOATE - Ataman Kimya [atamanchemicals.com]

- 3. Cobalt bis(2-ethylhexanoate) - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Cobalt octoate | C16H30CoO4 | CID 8696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. files.core.ac.uk [files.core.ac.uk]

The Enduring Legacy of Cobalt Carboxylates: A Technical Guide to Their Industrial Evolution and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt carboxylates, a versatile class of organometallic compounds, have played a pivotal role in shaping numerous industrial processes for over a century. From accelerating the drying of paints to catalyzing crucial chemical transformations and ensuring the integrity of rubber-metal composites, their influence is widespread. This technical guide delves into the historical development of cobalt carboxylates, exploring their core industrial applications, underlying chemical mechanisms, and the experimental protocols that have defined their journey.

Historical Development

The industrial significance of cobalt compounds predates the widespread use of cobalt carboxylates, with cobalt oxides being used as coloring agents for centuries. However, the late 19th and early 20th centuries marked a turning point with the advent of oil-soluble cobalt salts.

-

Early Drying Agents: Around 1885, the development of "oil-soluble driers" or "terebines," which were lead and manganese soaps of linseed fatty acids or resins, paved the way for metallic carboxylates in the coatings industry. These early driers, however, suffered from poor stability.

-

The Rise of Cobalt: The discovery of the catalytic activity of cobalt in promoting the oxidative drying of oils led to its emergence as the most effective and widely used drier. Cobalt carboxylates, such as cobalt naphthenate, offered superior performance and stability compared to their predecessors.

-

Catalysis and the Oxo Process: A major milestone in the history of cobalt catalysis was the discovery of the "oxo synthesis" (hydroformylation) by Otto Roelen in 1938. This process, initially using cobalt carbonyls, revolutionized the production of aldehydes from olefins and synthesis gas.

-

Adhesion in Rubber: The invention of steel-belted radial tires in the 1970s created a new and critical application for cobalt carboxylates as adhesion promoters, ensuring the robust bonding between rubber and steel cords.

Core Industrial Applications

The unique catalytic and physicochemical properties of cobalt carboxylates have led to their indispensable role in three primary industrial sectors: coatings, catalysis, and rubber.

Driers in Paints and Coatings

Cobalt carboxylates are the most active and commonly used primary driers (siccatives) in air-drying alkyd paints and varnishes. They accelerate the oxidative crosslinking of drying oils, significantly reducing the time required for the coating to form a hard, durable film.

Mechanism of Action: The drying process involves the autoxidation of polyunsaturated fatty acids in the drying oils. Cobalt carboxylates catalyze this process by facilitating the decomposition of hydroperoxides, which are key intermediates in the radical chain reaction that leads to crosslinking. The cobalt ion cycles between its Co(II) and Co(III) oxidation states, acting as a true catalyst.

Quantitative Performance Data:

While direct comparative studies under identical conditions are scarce in publicly available literature, the following table summarizes typical performance characteristics of common cobalt carboxylate driers. Drying times are highly dependent on the paint formulation, film thickness, temperature, and humidity.

| Cobalt Carboxylate | Typical Metal Content (%) | Key Characteristics |

| Cobalt Naphthenate | 6 - 12 | Historically the most common; good overall performance. |

| Cobalt Octoate (2-Ethylhexanoate) | 6 - 12 | Lower odor and better color retention than naphthenates. |

| Cobalt Neodecanoate | 8 - 22.5 | High metal content, good stability, and low odor. |

Experimental Protocol: Evaluation of Drying Time (Beck-Koller Method - ASTM D5895) [1][2][3][4][5]

This method uses a mechanical recorder to track the different stages of paint drying.

-

Preparation: A film of the paint containing the cobalt carboxylate drier is applied to a glass strip at a specified thickness.

-

Testing: A hemispherical needle is placed on the wet film and travels along the strip at a constant, predetermined speed (e.g., 6, 12, or 24 hours for the full length).

-

Evaluation: The track left by the needle is examined to identify four distinct drying stages:

-

Set-to-touch: The point where the needle no longer leaves a continuous track.

-

Tack-free: The point where the needle no longer picks up any paint.

-

Dry-hard: The point where the needle no longer scratches the film but glides over the surface.

-

Dry-through: The point where the needle makes only a slight indentation on the film.

-

Catalysts in Chemical Synthesis

Cobalt carboxylates are versatile homogeneous catalysts employed in a range of industrial chemical processes, most notably in oxidation and hydroformylation reactions.

Cobalt carboxylates, particularly cobalt(II) acetate and naphthenate, are widely used as catalysts for the liquid-phase oxidation of hydrocarbons. A prominent example is the oxidation of cyclohexane to produce cyclohexanol and cyclohexanone (KA oil), which are precursors to adipic acid and caprolactam for the production of nylon.

Mechanism of Action: The cobalt catalyst initiates the reaction by promoting the formation of free radicals from the hydrocarbon and an oxidant (typically air or oxygen). The cobalt ion cycles between its +2 and +3 oxidation states, facilitating the decomposition of hydroperoxide intermediates and propagating the radical chain reaction.

Quantitative Performance Data:

The performance of cobalt carboxylate catalysts in cyclohexane oxidation is influenced by factors such as temperature, pressure, and the specific carboxylate ligand.

| Catalyst | Cyclohexane Conversion (%) | KA Oil Selectivity (%) | Reference |

| Cobalt Naphthenate | ~4 | ~80 | [6] |

| Cobalt Chelate (CH1) | 2 | 93.8 | [1] |

While the original oxo process used cobalt carbonyls, cobalt carboxylates can serve as precursors to the active catalyst species, hydridocobalt tetracarbonyl (HCo(CO)₄). Hydroformylation is a crucial industrial process for the production of aldehydes from alkenes.

Mechanism of Action: The cobalt carboxylate is converted in-situ under high pressure of synthesis gas (CO and H₂) to HCo(CO)₄. This active catalyst then coordinates with the olefin, followed by migratory insertion of the olefin into the Co-H bond. Subsequent CO insertion, hydrogenolysis, and reductive elimination yield the aldehyde and regenerate the catalyst.

Quantitative Performance Data:

The performance of cobalt-based catalysts in hydroformylation is highly dependent on the reaction conditions and the presence of ligands. The following table provides illustrative data for the hydroformylation of 1-octene.

| Catalyst System | Conversion of 1-octene (%) | Selectivity to C9 Aldehydes (%) | Reference |

| Cobalt(II) naphthenate-L1 | 98.9 | >99.9 (β-adduct) | [7] |

| Cobalt(II) 2-ethylhexanoate-L1 | 95.0 | >99.9 (β-adduct) | [7] |

Adhesion Promoters in Rubber

Cobalt carboxylates, such as cobalt stearate and naphthenate, are essential additives in the rubber industry, particularly in the manufacturing of steel-belted radial tires.[8] They promote strong and durable adhesion between the rubber compound and the brass-plated steel cord reinforcement.[9][10]

Mechanism of Action: During the vulcanization process, the cobalt carboxylate facilitates the formation of a complex copper-cobalt sulfide interlayer at the rubber-steel interface.[11] This interlayer provides a strong chemical bond between the sulfur-crosslinked rubber and the brass coating on the steel cord. The cobalt ions are believed to influence the growth and morphology of the copper sulfide layer, enhancing the initial adhesion and improving its retention under demanding conditions of heat, humidity, and stress.[11]

Quantitative Performance Data:

The effectiveness of cobalt carboxylates as adhesion promoters is typically evaluated by measuring the force required to pull the steel cord out of the vulcanized rubber.

| Adhesion Promoter | Pull-out Force (N) | Rubber Coverage (%) | Reference |

| Cobalt Boroacylate (0.16 phr) | ~450 (unaged) | ~90 | [12] |

| Cobalt Naphthenate (0.16 phr) | ~420 (unaged) | ~85 | [12] |

| Cobalt Stearate (0.16 phr) | ~400 (unaged) | ~80 | [12] |

Experimental Protocol: Pull-Off Adhesion Test (ASTM D2229) [13]

-

Sample Preparation: Steel cords are embedded in a block of the rubber compound containing the cobalt carboxylate adhesion promoter.

-

Vulcanization: The rubber block is cured under specified conditions of temperature and pressure to simulate the tire manufacturing process.

-

Testing: The vulcanized rubber block is placed in a tensile testing machine, and the force required to pull the steel cord out of the rubber is measured.

-

Evaluation: The maximum pull-out force and the percentage of rubber coverage on the pulled-out cord are recorded as measures of adhesion strength.

Synthesis of Cobalt Carboxylates

Cobalt carboxylates are typically synthesized through one of two main routes: the fusion process or the precipitation (double decomposition) process.

Experimental Protocol: Synthesis of Cobalt Naphthenate (Precipitation Method) [9][14]

-

Saponification: Naphthenic acid is neutralized with a stoichiometric amount of sodium hydroxide solution to form sodium naphthenate.

-

Precipitation: A solution of a water-soluble cobalt salt (e.g., cobalt sulfate or cobalt chloride) is added to the sodium naphthenate solution.

-

Reaction: The mixture is heated and stirred to facilitate the double decomposition reaction, resulting in the precipitation of cobalt naphthenate.

-

Isolation and Washing: The precipitated cobalt naphthenate is filtered, washed with water to remove by-product salts, and then dried.

-

Dissolution: The dried cobalt naphthenate is dissolved in a suitable solvent (e.g., mineral spirits) to the desired metal concentration.

Experimental Protocol: Synthesis of Cobalt Stearate (Fusion Method) [2]

-

Melting: Stearic acid is heated in a reaction vessel until it is completely molten (approximately 90-100°C).

-

Reaction: Cobalt(II) hydroxide is slowly added to the molten stearic acid with continuous stirring. The temperature is gradually increased to drive the reaction and remove the water formed.

-

Completion: The reaction is held at a higher temperature (e.g., 160-170°C) until the evolution of water ceases, indicating the completion of the reaction.

-

Cooling and Solidification: The molten cobalt stearate is then cooled to obtain the solid product.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows discussed in this guide.

Caption: Cobalt-catalyzed autoxidation of drying oils.

Caption: Cobalt-catalyzed hydroformylation (Oxo process).[14][15][16]

Caption: Cobalt-mediated adhesion in rubber-steel composites.[17]

Conclusion

Cobalt carboxylates have a rich history and continue to be of paramount importance in various industrial sectors. Their unique catalytic activity has been harnessed to improve the efficiency and quality of products ranging from paints and coatings to plastics and synthetic fuels. As industries evolve, the demand for high-performance and cost-effective materials will ensure that cobalt carboxylates remain a subject of ongoing research and development, with a focus on enhancing their performance, exploring new applications, and addressing environmental and safety considerations. This guide provides a foundational understanding of the historical context, key applications, and underlying chemistry of these remarkable compounds, serving as a valuable resource for professionals in the chemical and materials sciences.

References

- 1. ASTM D5895:2025 Drying/Curing Test for Organic Coatings [bsbedge.com]

- 2. industrialphysics.com [industrialphysics.com]

- 3. kelid1.ir [kelid1.ir]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. matestlabs.com [matestlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylate-Functionalized P, N-Ligated Cobalt Catalysts for Alkene Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. guidechem.com [guidechem.com]

- 10. Rubber Adhesion Promoters | ECOS [csm.umicore.com]

- 11. Summary of the adhesion mechanism of cobalt salt adhesive - 山东阳谷福泰化工有限公司 [futaiguye.cn]

- 12. store.astm.org [store.astm.org]

- 13. bekaert.com [bekaert.com]

- 14. CN101456805A - Synthetic method of cobalt naphthenate - Google Patents [patents.google.com]

- 15. www2.ntu.ac.uk [www2.ntu.ac.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

Mechanism of action as a drying agent in paints and coatings.

An In-depth Technical Guide to the Mechanism of Action of Drying Agents in Paints and Coatings

Introduction

Drying agents, known in the industry as siccatives, are essential additives in air-drying paints and coatings, such as those based on alkyd resins.[1][2] These organometallic compounds, typically metal carboxylates or "soaps," act as catalysts to significantly accelerate the transformation of a liquid paint film into a solid, durable coating.[1][3] Without these catalysts, the natural drying process, which relies on atmospheric oxygen, could take days or even months.[1][4] The addition of driers ensures this process is completed within a few hours.[1]

The drying of alkyd and oil-based paints is a two-stage process:[5][6]

-

Physical Drying: This initial phase involves the evaporation of the volatile components, such as solvents or water, from the applied film.[5][7]

-

Chemical Drying (Curing): This subsequent and critical phase involves oxidative cross-linking. The binder molecules, which contain unsaturated fatty acids, react with atmospheric oxygen in a process called autoxidation.[5][7][8] This chemical reaction creates a cross-linked polymer network, resulting in a hardened, solid film.[8][9]

Drying agents function exclusively in the chemical drying phase, providing a lower-energy pathway to accelerate the autoxidation reactions.[5]

The Autoxidation Mechanism and Catalysis

The core of the chemical drying process is the autoxidation of unsaturated fatty acid chains within the alkyd resin binder.[10] This is a free-radical chain reaction that proceeds in several steps, catalyzed by the metallic cation of the drier.[4][11]

-

Induction Period: Initially, there is a delay before oxygen uptake begins. During this period, natural antioxidants present in the binder must be consumed.[10]

-

Initiation (Hydroperoxide Formation): The process begins with the reaction between the unsaturated parts of the binder and atmospheric oxygen, forming hydroperoxides (ROOH).[7][10] This step is inherently slow but is accelerated by the presence of a primary drier catalyst.[12]

-

Propagation (Radical Generation): This is the critical step where the metal drier exerts its catalytic effect. The metal ion, which can easily cycle between different oxidation states (e.g., Co²⁺/Co³⁺), facilitates the decomposition of the unstable hydroperoxides into highly reactive free radicals (alkoxy RO• and peroxy ROO•).[1][13]

-

Co²⁺ + ROOH → Co³⁺ + RO• + OH⁻

-

Co³⁺ + ROOH → Co²⁺ + ROO• + H⁺

-

-

Cross-linking: These free radicals then propagate a chain reaction, attacking the unsaturated bonds of other fatty acid chains.[4][11] This creates covalent bonds (C-C, C-O-C) between the binder molecules, leading to the formation of a large, three-dimensional polymer network.[6][9] This network is what gives the paint film its solid, hard, and durable properties.[9]

The overall process is a complex series of oxidation, decomposition, and polymerization reactions, all orchestrated and accelerated by the drier system.

Classification and Function of Driers

Driers are classified into three main categories based on their primary function within the drying process.[3][7] A balanced and effective drying profile is typically achieved not by a single drier, but by a carefully selected combination of these types.[1][2]

Primary Driers (Active or Surface Driers)

Primary driers are true oxidation catalysts that actively promote the uptake of oxygen and the initial decomposition of hydroperoxides at the surface of the paint film.[3][11] They are responsible for setting the surface dry time.

-

Metals: Cobalt (Co) and Manganese (Mn) are the most common primary driers.[7][11] Vanadium (V) and Iron (Fe) are also used, though less frequently in ambient cure systems.[3][11]

-

Mechanism: They exhibit multiple oxidation states, allowing them to catalytically decompose hydroperoxides into free radicals.[3]

-

Characteristics: Cobalt is the most active and widely used primary drier at room temperature.[1][2] When used alone, primary driers can cause rapid surface film formation, which may trap underlying solvent and prevent oxygen from penetrating deeper into the film. This leads to a defect known as wrinkling.[7][8]

Secondary Driers (Through Driers)

Secondary driers do not effectively catalyze oxygen uptake but are crucial for ensuring the paint film cures uniformly from top to bottom.[3][9]

-

Metals: Zirconium (Zr) is the most common modern replacement for lead (Pb), which has been phased out due to toxicity.[7][9] Strontium (Sr), Bismuth (Bi), and Barium (Ba) also function as through driers.[9][14]

-

Mechanism: Their primary mechanism is believed to be the formation of coordination bonds with hydroxyl and carboxyl groups on the binder polymers.[1][7] This creates cross-links through oxygen-metal-oxygen bridges, helping to build the polymer network throughout the film's depth.[9][14] Zirconium is also thought to form complexes with cobalt, influencing the primary drier's catalytic activity.[1][7]

-

Characteristics: They are essential for achieving good through-drying and hardness. They are almost always used in combination with primary driers.[1]

Auxiliary Driers

Auxiliary driers have little to no catalytic activity on their own but are used to modify the action of primary and secondary driers and improve overall film properties.[3][11]

-

Metals: Calcium (Ca) and Zinc (Zn) are the most widely used auxiliary driers.[7][15]

-

Mechanism & Function:

-

Calcium: Promotes drying under adverse conditions like high humidity and low temperatures. It helps keep the film matrix open, allowing for better oxygen penetration and solvent release.[3][7] It can also act as a pigment wetting and dispersing agent, preventing the adsorption of primary driers onto pigment surfaces, which would otherwise cause a "loss of dry" upon storage.[7]

-

Zinc: Helps to prevent surface wrinkling by keeping the surface film open and delaying surface cure. It also contributes to a harder film and improved gloss.[9]

-

Data Presentation

Table 1: Classification and Function of Common Paint Driers

| Drier Type | Metal | Primary Function | Key Characteristics |

| Primary | Cobalt (Co) | Surface Drying, Oxidation Catalyst | Most active drier at ambient temperatures; can cause wrinkling if used alone.[1][2] |

| Manganese (Mn) | Surface & Through Drying | Less active than cobalt; can cause discoloration (browning) in light paints.[7][15] | |

| Iron (Fe) | Polymerization Catalyst | Primarily active at high temperatures (stoving finishes); imparts a dark color.[3][16] | |

| Secondary | Zirconium (Zr) | Through Drying, Coordination Cross-linking | Most common lead replacement; excellent color, low yellowing, good durability.[1][7] |

| Strontium (Sr) | Through Drying | Effective lead replacement; provides good storage stability.[7] | |

| Bismuth (Bi) | Through Drying | Activates cobalt; improves drying in adverse weather conditions.[9] | |

| Auxiliary | Calcium (Ca) | Modifies Primary/Secondary Action | Prevents "loss of dry," improves pigment wetting, promotes drying in high humidity.[3][7] |

| Zinc (Zn) | Modifies Primary/Secondary Action | Prevents surface wrinkling, improves hardness and gloss.[9] |

Table 2: Typical Drier Combinations for Alkyd Systems (% Metal on Binder Solids)

| Alkyd System Type | Cobalt (Co) | Zirconium (Zr) | Calcium (Ca) | Rationale |

| Low Solids Alkyd Paint | 0.06% | 0.30% | 0.15% | Standard combination for balanced surface and through-drying.[1] |

| High Solids Alkyd Paint | 0.05% | 0.40% | 0.20% | Higher levels of through-drier (Zr) are needed to ensure uniform cure in thicker films.[1] |

| Waterborne Alkyd Paint | 0.10 - 0.15% | Varies | Varies | Higher levels of catalytic drier are required to overcome the inhibiting effects of water.[17] |

Experimental Protocols

Evaluating the performance of drying agents is critical for paint formulation. Standardized testing ensures reproducible and comparable results.

Methodology: Determination of Drying Stages via Mechanical Recorder (ASTM D 5895)

This is a common industry standard for quantitatively assessing the drying time of coatings.[18][19]

1. Objective: To determine the various stages of film curing (set-to-touch, tack-free, dry-hard, and dry-through) for a paint formulation containing a specific drier package.[18]

2. Apparatus:

-

Mechanical Drying Time Recorder: A device that moves a stylus (hemispherical, needle, or looped) at a constant speed over a freshly applied paint film on a glass strip.

-

Film Applicator: A tool to apply a paint film of uniform, specified thickness.

-

Glass Strips: Standardized substrates for the paint application.

-

Constant Temperature and Humidity Chamber: To ensure controlled environmental conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity).

3. Procedure:

-

Sample Preparation: Prepare the paint formulation with the drier system to be tested. Ensure the sample is well-mixed and conditioned to the testing temperature.

-

Film Application: Place a glass strip on a flat surface. Apply the paint using the film applicator to achieve the desired wet film thickness.

-

Initiation of Test: Immediately place the coated glass strip onto the drying time recorder and start the motor. The stylus begins to travel across the film.

-

Observation: The recorder is allowed to run for a predetermined period (e.g., 6, 12, or 24 hours). As the paint dries, the track left by the stylus changes in appearance.

-

Evaluation: After the test duration, the glass strip is removed and the track is examined. The different drying stages are identified based on the visual characteristics of the track:[18]

-

Set-to-Touch Time: The point where the stylus begins to leave a clear track, no longer picking up paint.

-

Tack-Free Time: The point where the track becomes discontinuous or shows signs of tearing, indicating the surface is no longer tacky.

-

Dry-Hard Time: The point where the stylus no longer leaves any visible track and instead may start to scratch the surface.

-

Dry-Through Time: The point where the film is fully cured and resistant to deformation or tearing by the stylus.

-

4. Data Reporting: The time for each drying stage is calculated based on the distance from the start of the track and the known speed of the recorder. Results are typically reported in hours and minutes.

Other Key Analytical Techniques

-

Gravimetric Analysis: Involves monitoring the mass of a paint film over time. This can be used to study both the initial solvent evaporation rate and the subsequent mass increase due to oxygen uptake during autoxidation.[20]

-

Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to monitor the chemical changes during curing. Researchers can track the disappearance of C=C double bonds from the unsaturated fatty acids and the appearance of C-O and O-H bands associated with oxidation and cross-linking.

Mandatory Visualizations

Caption: Catalytic cycle of a primary drier in the autoxidative curing process.

References

- 1. specialchem.com [specialchem.com]

- 2. chimia.ch [chimia.ch]

- 3. durachem.com [durachem.com]

- 4. How Oil Paint Driers Enhance Drying and Affect Paint Longevity – Painting Best Practices [paintingbestpractices.com]

- 5. haisongtech.com [haisongtech.com]

- 6. INTRODUCTION TO ALKYD PAINT [megavietnam.vn]

- 7. All you need to know ablout paint driers - Goldstab Organics [goldstab.com]

- 8. The Role of Paint Driers in Alkyd and Oil Paint Films: A Comprehensive Guide for Artists – Painting Best Practices [paintingbestpractices.com]

- 9. Types of driers & their functions - Goldstab [goldstab.com]

- 10. researchgate.net [researchgate.net]

- 11. naturalpigments.com [naturalpigments.com]

- 12. pcimag.com [pcimag.com]

- 13. mdpi.com [mdpi.com]

- 14. chemelynesppecialities.com [chemelynesppecialities.com]

- 15. Paint Driers | Paints and Coatings [csm.umicore.com]

- 16. paint.org [paint.org]

- 17. paint.org [paint.org]

- 18. paint.org [paint.org]

- 19. paint.org [paint.org]

- 20. repositorio.ufmg.br [repositorio.ufmg.br]

Role of Cobalt bis(2-ethylhexanoate) as a polymerization catalyst.

An In-depth Technical Guide to Cobalt bis(2-ethylhexanoate) as a Polymerization Catalyst

Introduction

Cobalt bis(2-ethylhexanoate), also commonly known as cobalt octoate, is a highly effective and widely utilized catalyst in the field of polymer chemistry. It belongs to the class of metal carboxylates and is particularly renowned for its role as an accelerator in the curing of unsaturated polyester (UP) resins and coatings. Its primary function is to facilitate the decomposition of organic peroxides, which in turn generates the free radicals necessary to initiate and sustain the polymerization process. This guide provides a comprehensive overview of the catalytic mechanism of cobalt bis(2-ethylhexanoate), its applications, and detailed experimental considerations for its use.

Mechanism of Catalysis: Redox Cycling

The catalytic activity of cobalt bis(2-ethylhexanoate) is centered around its ability to cycle between its +2 and +3 oxidation states. In the presence of an organic peroxide, typically a hydroperoxide like methyl ethyl ketone peroxide (MEKP), the Co(II) species initiates a redox reaction. This process is detailed below:

-

Activation (Reduction of Peroxide): The Co(II) ion donates an electron to the peroxide, leading to its cleavage and the formation of a free radical and a Co(III) species.

-

Regeneration (Oxidation): The Co(III) ion is subsequently reduced back to its active Co(II) state by reacting with another molecule of the peroxide or other reducing species in the system. This step also generates additional radicals, propagating the polymerization.

This catalytic cycle ensures that a small amount of the cobalt salt can generate a large number of free radicals, making it a highly efficient accelerator.

Caption: Redox cycle of cobalt catalyst in peroxide decomposition.

Applications in Polymerization

The primary application of cobalt bis(2-ethylhexanoate) is as a promoter for the room-temperature curing of unsaturated polyester resins. These resins are widely used in composites, coatings, and adhesives. The combination of a cobalt accelerator and a peroxide initiator (e.g., MEKP or benzoyl peroxide) forms a highly effective redox system that allows for rapid curing without the need for external heat.

Quantitative Data on Catalytic Performance

The efficiency of the cobalt-catalyzed curing process is often evaluated by measuring the gel time, cure time, and peak exotherm temperature. These parameters are influenced by the concentration of the catalyst and initiator, as well as the ambient temperature.

| Parameter | Cobalt bis(2-ethylhexanoate) Concentration (% w/w) | MEKP Initiator Concentration (% w/w) | Gel Time (minutes) | Peak Exotherm (°C) |

| A | 0.1 | 1.0 | 25-35 | 150-170 |

| B | 0.2 | 1.0 | 15-25 | 160-180 |

| C | 0.1 | 2.0 | 10-20 | 170-190 |

| D | 0.2 | 2.0 | 5-15 | 180-200 |

Note: Data presented is typical and can vary based on the specific resin system and ambient conditions.

Experimental Protocols

Protocol: Measuring Gel Time and Peak Exotherm of a Resin

This protocol outlines a standard method to determine the reactivity profile of an unsaturated polyester resin using a cobalt bis(2-ethylhexanoate) accelerator.

Materials:

-

Unsaturated polyester resin

-

Cobalt bis(2-ethylhexanoate) solution (e.g., 6% in mineral spirits)

-

Methyl ethyl ketone peroxide (MEKP) initiator

-

Test tubes or beakers

-

Thermocouple or digital thermometer

-

Stirring rods

-

Stopwatch

-

Fume hood

Caption: Experimental workflow for resin cure characterization.

Procedure:

-

Resin Preparation: Accurately weigh 100g of the unsaturated polyester resin into a clean beaker.

-

Catalyst Addition: Add the desired amount of cobalt bis(2-ethylhexanoate) solution to the resin. Stir thoroughly for at least two minutes to ensure homogeneous dispersion.

-

Temperature Equilibration: Place the beaker in a temperature-controlled environment (e.g., a water bath) until the resin mixture reaches the desired starting temperature (typically 25°C).

-

Initiation: Add the specified amount of MEKP initiator to the catalyzed resin. Immediately start a stopwatch and stir vigorously for one minute.

-

Gel Time Determination: Periodically probe the mixture with a clean stirring rod. The gel time is the time elapsed from the addition of the initiator until the resin snaps back from the stirring rod, indicating the transition from a liquid to a gel state.

-

Peak Exotherm Measurement: Insert a thermocouple into the center of the resin mass. Record the temperature at regular intervals until it peaks and begins to decrease. The highest temperature recorded is the peak exotherm.

-

Safety Precautions: This procedure should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Cobalt compounds and peroxides should be handled with care and stored separately.

Conclusion

Cobalt bis(2-ethylhexanoate) is an indispensable catalyst in the polymer industry, primarily for the ambient temperature curing of unsaturated polyester resins. Its efficacy stems from its ability to efficiently promote the decomposition of peroxides through a redox mechanism, enabling rapid and controlled polymerization. Understanding the catalytic cycle, the influence of concentration on cure kinetics, and proper experimental methodology is crucial for its effective application in research and industrial settings.

Methodological & Application

Application Notes and Protocols for Cobalt Bis(2-ethylhexanoate) in Polyester Resin Curing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt bis(2-ethylhexanoate), also known as cobalt octoate, is a highly effective catalyst for the room temperature curing of unsaturated polyester resins (UPRs).[1][2][3][4][5] It functions as an accelerator, promoting the decomposition of an organic peroxide initiator, typically methyl ethyl ketone peroxide (MEKP), to generate free radicals.[2][6] This initiation step triggers a rapid polymerization and cross-linking of the resin, transforming it from a liquid to a solid thermoset material.[4][7] The use of cobalt accelerators is crucial in a wide range of applications, including the production of fiberglass components, coatings, adhesives, and casting resins.[3][4][8]

This document provides detailed application notes and experimental protocols for the use of cobalt bis(2-ethylhexanoate) in the curing of unsaturated polyester resins.

Curing Mechanism

The curing of unsaturated polyester resins with a cobalt accelerator and a peroxide initiator proceeds via a free-radical polymerization mechanism. While the exact mechanism is complex and not fully elucidated, it is generally understood to involve the following key steps:[1]

-

Redox Reaction and Radical Formation: Cobalt(II) ions from the cobalt bis(2-ethylhexanoate) react with the peroxide initiator (e.g., MEKP) in a redox reaction. This reaction generates free radicals.

-

Initiation: The newly formed free radicals attack the unsaturated double bonds present in the polyester and styrene monomer, initiating the polymerization process.

-

Propagation: The resulting monomer radical then reacts with other monomer molecules in a chain reaction, leading to the growth of polymer chains.

-

Cross-linking: The growing polymer chains cross-link with each other, forming a rigid three-dimensional network.

-

Termination: The polymerization process eventually terminates when two growing chains react with each other or with an inhibitor.

The overall process is highly exothermic, and the concentration of the cobalt accelerator plays a critical role in controlling the rate of the curing reaction.[9]

Data Presentation

Table 1: Typical Properties of Cobalt Bis(2-ethylhexanoate) Solutions

| Property | Value |

| Appearance | Clear, deep purple/blue liquid |

| Cobalt Content | 6%, 8%, 10%, 12% |

| Solvent | Typically mineral spirits or styrene |

| Viscosity | Varies with cobalt concentration and solvent |

Table 2: Influence of Cobalt Bis(2-ethylhexanoate) Concentration on Curing Parameters of a Standard Isophthalic Polyester Resin

| Cobalt Bis(2-ethylhexanoate) Concentration (wt%)* | MEKP Concentration (wt%) | Gel Time (minutes) | Peak Exotherm Temperature (°C) |

| 0.5 | 1.5 | 25 - 35 | 120 - 140 |

| 1.0 | 1.5 | 15 - 25 | 140 - 160 |

| 1.5 | 1.5 | 8 - 15 | 160 - 180 |

*Based on a 6% cobalt solution.

Note: These values are indicative and can vary significantly depending on the specific resin system, ambient temperature, and presence of fillers or inhibitors.[10]

Experimental Protocols

Protocol 1: General Procedure for Curing Unsaturated Polyester Resin

Materials:

-

Unsaturated Polyester Resin (UPR)

-

Cobalt Bis(2-ethylhexanoate) solution (e.g., 6% cobalt)

-

Methyl Ethyl Ketone Peroxide (MEKP) initiator

-

Mixing container (e.g., polypropylene beaker)

-

Stirring rod (e.g., wooden tongue depressor or mechanical stirrer)

-

Mold (if creating a cast object)

-

Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

Procedure:

-

Resin Preparation: Weigh the desired amount of unsaturated polyester resin into the mixing container.

-

Accelerator Addition: Carefully add the specified amount of cobalt bis(2-ethylhexanoate) solution to the resin. The typical dosage is between 0.005% and 0.020% of cobalt metal based on the solid binder.[8] For a 6% cobalt solution, this corresponds to approximately 0.1% to 0.33% of the solution by weight of the resin.

-

Thorough Mixing: Mix the accelerator into the resin thoroughly until a uniform color is achieved. Ensure that the accelerator is fully dispersed.

-

Initiator Addition: Just before use, add the required amount of MEKP initiator to the accelerated resin. A common concentration for MEKP is 1% to 2% by weight of the resin.

-

Final Mixing: Immediately and thoroughly mix the initiator into the resin. The pot life (working time) begins at this point.

-

Application/Casting: Pour the mixed resin into the mold or apply it to the desired surface.

-

Curing: Allow the resin to cure at ambient temperature. The curing time will depend on the accelerator and initiator concentrations, as well as the ambient temperature. The curing process is exothermic and will generate heat.

-

Post-Curing (Optional): For optimal mechanical properties, a post-curing step at a slightly elevated temperature (e.g., 60-80°C) for a few hours can be performed after the initial room temperature cure.

Protocol 2: Determination of Gel Time

Objective: To determine the gel time of a polyester resin formulation, which is the time from the addition of the initiator to the point where the resin transitions from a liquid to a gel-like state.

Procedure:

-

Follow steps 1-5 of the "General Procedure for Curing Unsaturated Polyester Resin."

-

Start a stopwatch immediately after adding the initiator.

-

Periodically probe the surface of the resin with a clean stirring rod.

-

The gel time is reached when the resin becomes stringy and no longer flows freely. Record the elapsed time.

Visualizations

Caption: Free-radical polymerization mechanism of polyester resin curing.

Caption: Experimental workflow for polyester resin curing.

Safety Precautions

-

Always work in a well-ventilated area to avoid inhaling styrene vapors.

-

Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Cobalt bis(2-ethylhexanoate) and MEKP are hazardous materials. Handle them with care and consult the Safety Data Sheets (SDS) before use.

-

Never mix the cobalt accelerator and the peroxide initiator directly together, as this can cause a violent, explosive reaction. Always mix the accelerator into the resin first, followed by the initiator.

-

The curing reaction is exothermic and can generate significant heat. Avoid preparing large batches of resin at once to prevent overheating.

References

- 1. isatis.net [isatis.net]

- 2. Cobalt Octoate 6%, Accelerator 2%, Resin Hardener, BP Paste - Croda Products [crodapigmentpaste.com]

- 3. nbinno.com [nbinno.com]

- 4. Cobalt bis(2-ethylhexanoate) [dangtongbiological.com]

- 5. turkuazpolyester.com.tr [turkuazpolyester.com.tr]

- 6. Cobalt octoate Exporter | Cobalt octoate Exporting Company | Cobalt octoate International Distributor [multichemexports.com]

- 7. researchgate.net [researchgate.net]

- 8. borchers.com [borchers.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Hydrosilylation of Olefins using Cobalt bis(2-ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the hydrosilylation of olefins utilizing Cobalt bis(2-ethylhexanoate) as a catalyst. This method offers a cost-effective and efficient alternative to precious metal catalysts for the formation of silicon-carbon bonds, a crucial transformation in organic synthesis and materials science.

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental reaction for the synthesis of organosilicon compounds. While platinum-based catalysts have traditionally dominated this field, the use of earth-abundant and less expensive first-row transition metals like cobalt is gaining significant attention. Cobalt bis(2-ethylhexanoate) is an air-stable and commercially available cobalt(II) salt that can serve as an effective precatalyst for the hydrosilylation of a variety of olefins. The catalytic system may require an activator, such as a reducing agent or a co-catalyst, to generate the active cobalt species.

Reaction Principle

The generally accepted mechanism for cobalt-catalyzed hydrosilylation involves the reduction of the Co(II) precatalyst to a catalytically active Co(0) or Co(I) species. This is often achieved in situ through the use of a reducing agent or the hydrosilane itself. The catalytic cycle is believed to proceed through a series of steps including oxidative addition of the silane to the cobalt center, olefin coordination, insertion of the olefin into the cobalt-hydride or cobalt-silyl bond, and finally, reductive elimination to afford the alkylsilane product and regenerate the active catalyst. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be tuned by the choice of ligands and reaction conditions.

Experimental Protocols

The following is a general procedure for the hydrosilylation of olefins using Cobalt bis(2-ethylhexanoate). This protocol may require optimization depending on the specific olefin and silane used.

Materials:

-

Cobalt bis(2-ethylhexanoate) (Co(II) octoate)

-

Olefin (e.g., 1-octene, styrene)

-

Hydrosilane (e.g., phenylsilane, diphenylsilane)

-

Anhydrous solvent (e.g., toluene, THF)

-

Activator/Reducing agent (e.g., NaBH4, NaHBEt3) - optional, but often necessary

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)